molecular formula C13H23N3O7S B12431086 S-(2-Hydroxypropyl)glutathione-d6

S-(2-Hydroxypropyl)glutathione-d6

Cat. No.: B12431086
M. Wt: 371.44 g/mol
InChI Key: QZGTWORENDJZMJ-DWEFYRJXSA-N
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Description

S-(2-Hydroxypropyl)glutathione-d6 is a deuterium-labeled analog of glutathione, a critical tripeptide (γ-glutamyl-cysteinyl-glycine) involved in cellular detoxification and redox homeostasis. This stable isotope-labeled compound is specifically modified at the cysteine residue with a 2-hydroxypropyl group and six deuterium atoms, enhancing its utility in mass spectrometry-based metabolic studies.

Properties

Molecular Formula

C13H23N3O7S

Molecular Weight

371.44 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D

InChI Key

QZGTWORENDJZMJ-DWEFYRJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Isotopic Labeling Rationale

S-(2-Hydroxypropyl)glutathione-d6 (molecular formula: C₁₃H₁₇D₆N₃O₇S; molecular weight: 371.44 g/mol) features deuterium atoms at all six hydrogen positions of the 2-hydroxypropyl group. This labeling minimizes metabolic interference while retaining the compound’s biochemical activity, making it indispensable for tracing glutathione adducts in vivo. The structural integrity of the glutamyl-cysteinyl-glycine backbone remains unaltered, ensuring compatibility with enzymatic pathways.

Synthetic Pathways for Deuterium Incorporation

Deuterated 2-Hydroxypropyl Precursor Synthesis

The 2-hydroxypropyl group is deuterated prior to conjugation with glutathione. Two primary strategies are employed:

  • Deuterium Exchange via Acid-Catalyzed Protonolysis : Reacting 2-hydroxypropyl bromide with deuterium oxide (D₂O) under acidic conditions replaces hydrogen atoms with deuterium at the β-carbon. This method achieves >99% isotopic enrichment but requires stringent anhydrous conditions to avoid back-exchange.
  • Reductive Deuteration of Propenol : Catalytic hydrogenation of allyl alcohol using deuterium gas (D₂) and palladium catalysts yields 2-hydroxypropyl-d6. This approach ensures uniform deuteration across all six positions but necessitates high-pressure reactors.
Table 1: Comparison of Deuteration Methods
Method Isotopic Purity Yield (%) Key Challenges
Acid-Catalyzed Exchange 98–99% 75 Competing hydrolysis reactions
Reductive Hydrogenation >99% 85 Catalyst poisoning by sulfur

Thioether Conjugation with Glutathione

Deuterated 2-hydroxypropyl groups are conjugated to glutathione’s cysteine residue via nucleophilic substitution. The reaction proceeds in two phases:

Phase 1: Activation of 2-Hydroxypropyl-d6

  • The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride in dichloromethane.
  • Example:
    $$ \text{2-Hydroxypropyl-d6} + \text{MsCl} \rightarrow \text{2-Mesylpropyl-d6} + \text{HCl} $$

Phase 2: Thiol-Displacement Reaction

  • Glutathione’s thiol group attacks the activated carbon, forming a stable thioether bond. The reaction is conducted in ammonium bicarbonate buffer (pH 8.5) to deprotonate the thiol and enhance nucleophilicity.
  • Example:
    $$ \text{Glutathione-SH} + \text{2-Mesylpropyl-d6} \rightarrow \text{S-(2-Hydroxypropyl-d6)glutathione} + \text{MsOH} $$

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the product from unreacted precursors. Mobile phases typically combine 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B), with a gradient elution from 5% to 40% B over 30 minutes.

Spectroscopic Characterization

  • NMR Spectroscopy : ¹H NMR confirms deuterium incorporation by the absence of proton signals at δ 1.2–1.4 ppm (methylene groups) and δ 3.8 ppm (methine). ²H NMR detects deuterium integration ratios.
  • HRMS : Electrospray ionization (ESI) in positive mode yields a molecular ion peak at m/z 372.44 ([M+H]⁺), with a isotopic pattern matching six deuterium atoms.

Challenges and Optimization Strategies

Isotopic Dilution during Workup

Exposure to protic solvents (e.g., methanol, water) risks deuterium loss. Solutions:

  • Use deuterated solvents (e.g., D₂O, CD₃OD) during extraction and lyophilization.
  • Limit reaction times in aqueous buffers to <2 hours.

Byproduct Formation

Competing oxidation of glutathione to glutathione disulfide (GSSG) occurs under basic conditions. Mitigation:

  • Sparge reactions with nitrogen to exclude oxygen.
  • Add reductants (e.g., tris(2-carboxyethyl)phosphine, TCEP) at 1 mM.

Applications in Metabolic Research

Quantifying Glutathione Adducts in Urine

This compound serves as an internal standard for LC-MS/MS assays detecting mercapturic acids, such as N-acetyl-S-(2-hydroxypropyl)-L-cysteine. Its deuterated structure eliminates matrix interference, improving quantification accuracy.

Oxidative Stress Profiling

In vitro models use the compound to trace hydroxypropyl adduct formation during lipid peroxidation, providing insights into reactive oxygen species (ROS) dynamics.

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxypropyl)glutathione-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biochemical processes .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Mechanism of Action

S-(2-Hydroxypropyl)glutathione-d6 exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with toxic compounds, making them more soluble and easier to excrete. The compound also plays a role in antioxidant defense by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₇D₆N₃O₇S
  • Molecular Weight : 371.44 g/mol
  • CAS Number : 85933-29-5 (unlabeled form)
  • Structure: Features a deuterated 2-hydroxypropylthioether substitution on cysteine, confirmed by SMILES notation: O=C(NCC(O)=O)[C@@H](NC(CC[C@H](N)C(O)=O)=O)CSC([2H])([2H])C(O)([2H])C([2H])([2H])[2H] .
  • Applications : Used as an internal standard in metabolomics to quantify glutathione adducts in biological matrices .

Comparison with Similar Compounds

S-(2-Hydroxypropyl)glutathione-d6 vs. S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Mixture)

This deuterated compound is frequently supplied as a mixture with S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Catalogue Number: PA STI 051310). Both compounds share the same molecular formula (C₁₃H₁₇D₆N₃O₇S) and weight (371.44 g/mol), but differ in the substitution pattern:

  • This compound : Hydroxy group on the second carbon of the propyl chain.
  • S-(1-Methyl-2-hydroxyethyl)glutathione-d6 : Hydroxy group on the second carbon of an ethyl chain with a methyl branch on the first carbon.

Implications :

  • The structural difference alters metabolic stability and interaction with enzymes like glutathione S-transferases (GSTs).
  • Analytical challenges arise in separating these isomers during LC-MS/MS workflows, necessitating high-resolution spectrometry .

Comparison with 3-(2-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin

This non-glutathione compound, isolated from Catunaregam spinosa, shares the 2-hydroxypropyl moiety but belongs to the dihydroisocoumarin class.

Key Contrasts :

Property This compound 3-(2-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin
Molecular Formula C₁₃H₁₇D₆N₃O₇S C₁₂H₁₄O₄
Functional Groups Thioether, deuterated hydroxypropyl Lactone, hydroxypropyl, phenol
Applications Metabolic tracer Natural product with antimicrobial activity
Spectroscopy Distinct $^{13}$C-NMR methylene signals Additional methylenes in side chain

Structural Insight : The 2-hydroxypropyl group in both compounds influences hydrogen bonding and solubility but diverges in biological roles due to core structure differences .

Contrast with N-bis(2-Hydroxypropyl)nitrosamine (DHPN)

DHPN, a nitrosamine with two 2-hydroxypropyl groups, is a potent carcinogen in rodent models.

Property This compound DHPN
Core Structure Glutathione derivative Nitrosamine
Toxicity Non-toxic (research tool) Carcinogenic (thyroid, lung tumors)
Functional Role Detoxification marker Tumor initiator

Mechanistic Note: Despite sharing the 2-hydroxypropyl group, DHPN’s nitrosamine core enables DNA alkylation, whereas the glutathione analog participates in conjugate formation for xenobiotic excretion .

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